molecular formula C12H17N3O B2945503 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one CAS No. 1797874-64-6

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2945503
CAS No.: 1797874-64-6
M. Wt: 219.288
InChI Key: AZJVDCCXYAHPLH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one . This class of compounds is known to have significant biological activities and are being evaluated for use in many applications in biotechnology .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized from α,β-unsaturated esters .


Molecular Structure Analysis

The crystal structures of DNA duplexes containing a similar compound, 7,8-dihydropyrido [2,3- d ]pyrimidin-2-one, have been determined at 1.9–2.9 Å resolutions . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .


Chemical Reactions Analysis

The compound might be involved in reactions similar to those of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one, which when incorporated into DNA duplexes results in a significant enhancement of their stability .

Scientific Research Applications

Pyrimidine Derivatives Synthesis and Applications

  • Synthesis and Biological Activities

    Pyrimidine derivatives are synthesized using various chemical reactions, showcasing their versatility in chemical synthesis. These compounds have been studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, dihydropyrimidinones are heterocycles with notable interest in medicinal chemistry due to their versatile biological activities, such as antitumoral, anti-inflammatory, and antibacterial properties (Matos et al., 2018).

  • Antimicrobial Potential

    Various pyrimidine-linked compounds have shown significant antimicrobial potential against a range of pathogens. For instance, novel dihydropyrimidines and their pyrazole derivatives have been synthesized and demonstrated moderate to potent in vitro antimicrobial activities (Ramesh & Bhalgat, 2011).

  • Catalysis and Environmental Applications

    Pyrimidine derivatives have also been utilized as catalysts in chemical synthesis, offering environmentally benign methods for creating structurally diverse compounds. For example, thiourea dioxide has been used in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, highlighting the environmental friendliness of these processes (Verma & Jain, 2012).

  • Anticancer Research

    The exploration of pyrimidine derivatives in anticancer research has yielded promising results. Some newly synthesized pyrimidine derivatives have shown significant inhibitory activities against cancer cell lines, indicating their potential as therapeutic agents (Abdellatif et al., 2014).

  • Chemical Properties and Theoretical Studies

    Quantum chemical calculations and theoretical studies on pyrimidine derivatives provide insights into their molecular properties and potential applications in drug design and development. These studies help understand the electronic structure, reactivity, and interaction mechanisms of pyrimidine compounds with biological targets (Kökbudak et al., 2020).

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-12(2,3)11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJVDCCXYAHPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=NC=NC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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